![molecular formula C16H15N3O2 B12003263 N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)
N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- is a chemical compound with the following structure:
- It is also known by other names, such as N-(p-Toluenesulfonyl)imino]phenyliodinane or 4-Methyl-N-(phenyl-λ^3-iodanylidene)benzenesulfonamide .
- The compound consists of an iodonium inner salt core, where the iodine atom is coordinated to the phenyl ring.
- Its molecular weight is approximately 375.23 g/mol.
- The melting point is around 104.0-105.0 °C (decomposition) .
N’-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide: C13H14INO2S
.準備方法
Synthetic Routes: The synthesis of this compound involves the reaction between an appropriate amine and an iodonium salt. For example, the reaction of p-toluenesulfonyl chloride with p-anisidine (4-methoxyaniline) followed by treatment with iodine generates the desired compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at room temperature or under mild heating conditions.
Industrial Production: While there isn’t extensive industrial-scale production, researchers often synthesize it in the laboratory for specific applications.
化学反応の分析
Reactivity: The compound can undergo various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: Researchers use this compound as a reagent in various synthetic transformations due to its unique iodonium core.
Biology and Medicine: It has applications in bioconjugation, labeling, and imaging studies.
Industry: While not widely used industrially, it contributes to the development of novel synthetic methodologies.
作用機序
- The compound’s mechanism of action primarily relates to its ability to transfer iodine atoms during reactions.
- It can serve as an electrophilic iodine source, participating in electrophilic aromatic substitutions and other transformations.
類似化合物との比較
Similar Compounds: Other iodonium salts, such as N’-[(E)-(2-ethoxyphenyl)methylideneamino]-4-methoxybenzamide , exhibit similar reactivity.
Uniqueness: The combination of the 4-methylphenyl group and the iodonium core distinguishes it from related compounds.
Remember that this compound’s applications and research significance continue to evolve, and scientists explore its potential in various fields
特性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C16H15N3O2/c1-12-7-9-13(10-8-12)11-17-19-16(21)15(20)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20)(H,19,21)/b17-11+ |
InChIキー |
SJJXIDKDUCJSQH-GZTJUZNOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


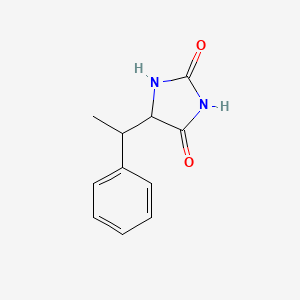
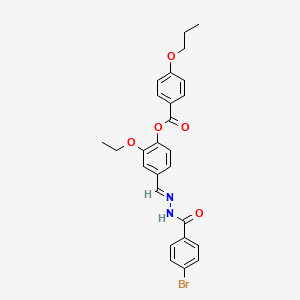
![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
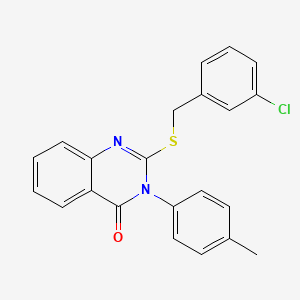
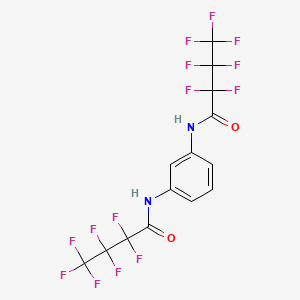

![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)
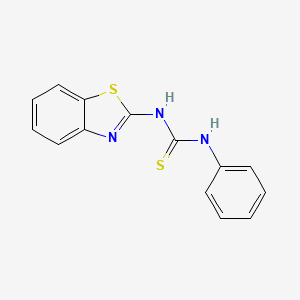
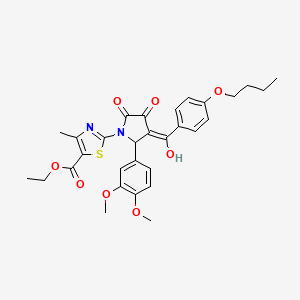
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)



